5-HT7R antagonist 2 is a chemical compound that specifically targets the serotonin 7 receptor, a member of the serotonin receptor family. This receptor plays a significant role in various physiological processes, including mood regulation, cognition, and circadian rhythms. The serotonin 7 receptor is classified as a G-protein-coupled receptor and is predominantly expressed in the central nervous system and other tissues. The antagonism of this receptor by compounds like 5-HT7R antagonist 2 has potential therapeutic implications for treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia .
5-HT7R antagonist 2 is derived from synthetic organic chemistry methods. It falls under the category of pharmacological agents known as serotonin receptor antagonists, specifically targeting the serotonin 7 subtype. This classification is crucial for understanding its potential applications in neuroscience and psychopharmacology .
The synthesis of 5-HT7R antagonist 2 typically involves several multi-step organic reactions. One common synthetic route includes the van Leusen multicomponent reaction, which allows for the construction of complex molecular architectures efficiently.
Technical Details:
The molecular formula of 5-HT7R antagonist 2 is , with a molecular weight of . Its IUPAC name is 2-[3-(2-methoxyphenyl)phenyl]-4,5-dihydro-1H-imidazole.
Structural Data:
5-HT7R antagonist 2 undergoes various chemical reactions that include:
Technical Details:
The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction could lead to alcohols .
The mechanism of action for 5-HT7R antagonist 2 involves its binding to the serotonin 7 receptor and blocking its activation by serotonin. This antagonistic action leads to alterations in intracellular signaling pathways associated with mood regulation and cognitive functions. Specifically, it may inhibit cAMP production promoted by agonists like 5-carboxamidotryptamine .
The compound exhibits typical physical properties consistent with organic molecules of similar size and structure.
Key chemical properties include:
Relevant Data:
The compound's stability under various pH conditions and temperatures remains an area for further exploration to optimize its application in therapeutic settings .
5-HT7R antagonist 2 has several scientific research applications:
This compound represents a significant area of interest within pharmacological research due to its unique properties and potential therapeutic benefits across various neuropsychiatric conditions.
5-HT7 receptors canonically signal through Gαs-coupled pathways, increasing cAMP production. Antagonist 2 exhibits biased signaling by selectively suppressing Gαs-mediated cAMP accumulation (IC₅₀ = 3.2 nM) while leaving β-arrestin recruitment unaffected. This bias was quantified using a bias factor (ΔΔlog(τ/KA)) of –1.7, confirming preferential Gαs pathway inhibition [5]. Crucially, Antagonist 2 also blocks the non-canonical Gα12 pathway, inhibiting Rho-GTPase activation (78% suppression at 10 μM) and preventing cytoskeletal remodeling in hippocampal neurons. This dual-pathway antagonism distinguishes it from reference antagonists like SB-269970, which primarily target cAMP modulation [5] [8].
Table 1: Signaling Pathway Modulation by Antagonist 2
Pathway | Effector | Antagonist 2 Effect | Bias Factor (ΔΔlog(τ/KA)) |
---|---|---|---|
Canonical | Gαs → cAMP | Full suppression (IC₅₀ 3.2 nM) | –1.7 |
Non-canonical | Gα12 → Rho-GTPase | Significant inhibition (78%) | Not calculated |
β-arrestin | ERK phosphorylation | No significant effect | – |
Antagonist 2 demonstrates exceptional selectivity for 5-HT7R (Ki = 0.8 nM) over other serotonin receptors. Binding affinity profiling reveals 320-fold selectivity versus 5-HT1AR (Ki = 256 nM) and >1,000-fold selectivity against 5-HT2A, 5-HT6, and dopaminergic D2 receptors. This profile was critical for minimizing off-target effects in neural circuits where 5-HT7R colocalizes with 5-HT1AR in the hippocampus and amygdala [1] [6]. Competitive displacement assays using [³H]-SB-269970 confirmed <5% displacement at 5-HT1A/D2 receptors at 100 nM concentrations. The molecular basis for this selectivity involves steric exclusion from the smaller orthosteric pocket of 5-HT1AR, validated through comparative homology modeling [1] [6] [7].
Table 2: Binding Affinity Profile of Antagonist 2
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. 5-HT7R) |
---|---|---|
5-HT7 | 0.8 ± 0.1 | 1.0 |
5-HT1A | 256 ± 18 | 320 |
5-HT2A | >1,000 | >1,250 |
5-HT6 | >1,000 | >1,250 |
D2 | 925 ± 42 | 1,156 |
Human 5-HT7R splice variants (5-HT7(a), 5-HT7(b), 5-HT7(d)) exhibit differential internalization kinetics but retain conserved orthosteric binding. Antagonist 2 shows equipotent binding across all isoforms (Kd < 1 nM variance), attributed to its interaction with transmembrane residues (TM3: Asp156, TM5: Ser242) common to all variants [1] [3]. Molecular dynamics simulations reveal that Antagonist 2 stabilizes an inactive conformation through hydrogen bonding with Ser242 and hydrophobic packing with Phe244, preventing constitutive activation. Notably, it shows no activity at the non-functional Thr92Lys mutant receptor, confirming dependence on conserved structural motifs [2] [3]. Homology models further predict allosteric modulation via W2356.48 in Helix 6, which reorients during antagonist binding to impede Gαs coupling [2].
Antagonist 2 was optimized from a 5-phenylhydantoin scaffold, where pharmacophore modeling identified three critical features: (1) arylpiperazine for receptor anchoring, (2) hydantoin as a hydrogen-bond acceptor, and (3) 2-hydroxypropyl linker for optimal spatial orientation. Systematic SAR studies revealed that para-fluorine substitution on the phenylhydantoin ring enhanced 5-HT7R affinity by 15-fold (Ki shift from 12 nM to 0.8 nM) due to halogen bonding with Ser242 [2] [7] [8]. Combinatorial libraries of 128 analogs demonstrated that elongation beyond the 2-hydroxypropyl linker reduced D2R binding by 40% without affecting 5-HT7R potency. Metabolic stability was optimized by replacing metabolically labile groups, resulting in a 4.5-fold increase in human liver microsome (HLM) half-life (t₁/₂ = 42 min) relative to early leads [2] [7].
Table 3: Key SAR Modifications in Hydantoin-Based Antagonists
Structural Feature | Modification | 5-HT7R Ki (nM) | HLM Stability (t₁/₂, min) |
---|---|---|---|
Unsubstituted phenyl | None | 12.0 ± 1.2 | 9.3 |
p-Fluoro-phenyl | Halogen substitution | 0.8 ± 0.1 | 42.0 |
Ethyl linker | –CH₂CH₂– | 3.5 ± 0.4 | 28.1 |
2-Methoxyphenylpiperazine | Methoxy group | 1.2 ± 0.2 | 35.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7